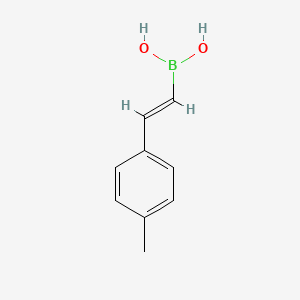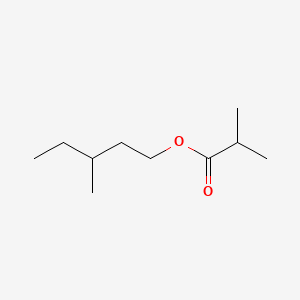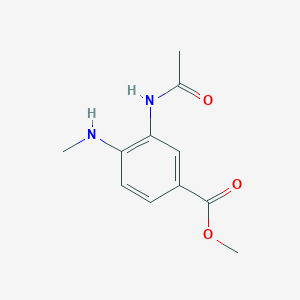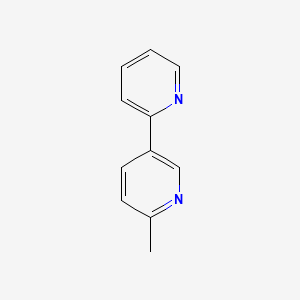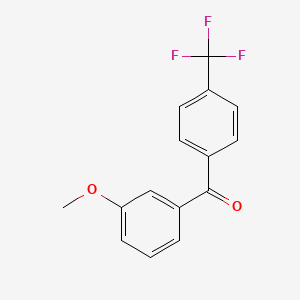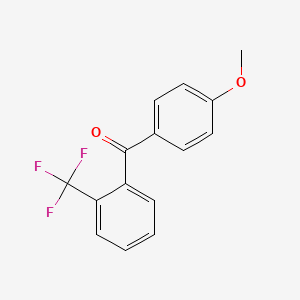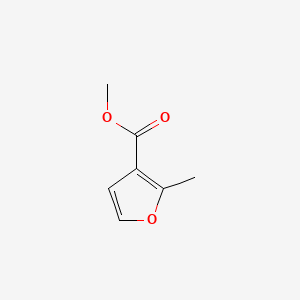![molecular formula C14H16O6 B3022345 methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate CAS No. 203726-34-5](/img/structure/B3022345.png)
methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate
説明
Synthesis Analysis
The synthesis of complex acrylates and related compounds has been explored through various methods. One approach involves the synthesis of diblock copolymers with a fluorescent dye at the junction, using anionic polymerization followed by atom transfer radical polymerization (ATRP) . Another method utilizes trimethyl β-(methoxy)orthopropionate in a Claisen ortho ester rearrangement with allylic alcohols, followed by β-elimination of methanol with base to prepare methyl α-substituted acrylates . Additionally, the formation of methyl acrylate from formaldehyde and methoxyacetylene under BF3 catalysis has been studied, highlighting the role of methoxy oxete as a reactive intermediate . These methods demonstrate the versatility in synthesizing acrylate compounds with various substituents and functional groups.
Molecular Structure Analysis
The molecular structure of acrylate derivatives can be complex and is often stabilized by various interactions. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate is reported to be stabilized by hydrogen bonding and C-H…π interactions, forming H-bonded dimers in the crystal lattice . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Acrylate compounds can undergo a variety of chemical reactions, including polymerization and copolymerization. Methyl 2-(acyloxymethyl)acrylates, for example, have been shown to homopolymerize faster than methyl methacrylate (MMA) and can yield homopolymers through steric hindrance-assisted polymerization . The reactivity of these compounds in radical polymerization and copolymerization processes is influenced by the steric and electronic effects of substituents, which can affect the rate constants of propagation and termination.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile involved spectroscopic techniques such as FT-IR, UV-vis, and NMR, revealing insights into the compound's vibrational and electronic transitions, as well as its polarizability and hyperpolarizability . These properties are essential for evaluating the potential of acrylate compounds in applications such as nonlinear optical materials.
科学的研究の応用
Photochemical and Thermal Reactions
Methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate demonstrates varied reactivity in photochemical and thermal reactions. For instance, irradiation of methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate in methanol yields the (Z)-isomer of methyl 3-methoxy-2-(2-benzamidophenyl) acrylate, while its thermal reaction in methanol gives the (E)-isomer exclusively. This highlights the compound's distinct behavior under different reaction conditions and its utility in producing specific isomers (Somei et al., 1977).
Synthesis and Polymer Characterization
The compound is used in the synthesis and characterization of acrylate polymers. For example, acrylate monomers containing a photocrosslinkable pendant chalcone moiety have been synthesized using this compound. These polymers exhibit significant properties such as thermal stability and photoreactivity, making them potential candidates for applications like photoresists (Tamilvanan et al., 2008).
Biological Activity and Crystal Structure
In the domain of biology and crystallography, derivatives of this compound, such as ether and ester trans-ferulic acid derivatives, have been studied. These compounds, including variations of methoxy methyl acrylates, show activities like free-radical scavenging, antioxidant activity, and inhibition of tumor cell growth, thereby indicating their potential in pharmacology and biochemistry (Obregón-Mendoza et al., 2018).
Synthetic Pathways and Organic Chemistry Applications
The compound plays a role in developing synthetic pathways in organic chemistry. For example, a method for synthesizing methyl 2-methoxy-1-(methoxycarbonylmethyl)-1,4-dihydro-2H-3-benzoxocine-5-carboxylates was developed using a reaction involving this compound, which is crucial for the synthesis of complex organic structures (Ahn et al., 2012).
Polymer Synthesis and Copolymerization
Its derivatives are used in synthesizing novel polymers. For example, isopropyl cyanoarylacrylates, which include methoxy substituted acrylates, have been synthesized and copolymerized with styrene. These materials have applications in areas requiring specific polymer properties, such as thermal stability and specific molecular weights (Hussain et al., 2019).
特性
IUPAC Name |
methyl (E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-17-12-8-10(5-7-13(15)18-2)4-6-11(12)20-9-14(16)19-3/h4-8H,9H2,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNREXIRFMPCX-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)
![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)

![5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione](/img/structure/B3022267.png)
